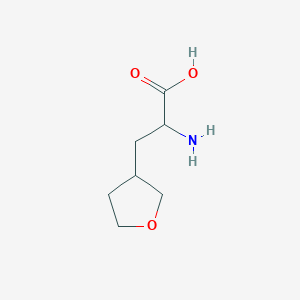

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

描述

属性

IUPAC Name |

2-amino-3-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUZUAJROYEUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712419 | |

| Record name | 3-Oxolan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248703-88-9 | |

| Record name | 3-Oxolan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Applications

1. Building Block in Organic Synthesis

- Description : This compound serves as a versatile building block for synthesizing more complex molecules. Its tetrahydrofuran ring structure allows for diverse chemical transformations.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, making it useful in creating various derivatives for research and industrial applications.

2. Synthesis of Natural Products

- Example : Researchers have utilized 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid in the synthesis of biologically active natural products. Its ability to participate in cyclization reactions enhances its utility in constructing complex molecular architectures.

Biological Applications

1. Potential Biological Activity

- Mechanism of Action : The compound may interact with specific enzymes and receptors, acting as an agonist or antagonist. Studies suggest that it could influence cellular signaling pathways, which is crucial for understanding its biological roles.

2. Enzyme Interaction Studies

- Case Study : Research has indicated that this compound can modulate enzyme activity, potentially leading to new insights into metabolic pathways. For instance, it has been studied for its effects on amino acid transporters and their implications in metabolic disorders.

Medical Applications

1. Therapeutic Agent Development

- Research Focus : Ongoing studies are investigating the potential of this compound as a therapeutic agent. Its unique structure may provide advantages in drug design, particularly for conditions requiring modulation of neurotransmitter systems.

2. Drug Delivery Systems

- Innovative Uses : The compound's properties have been explored in the context of drug delivery systems. Its ability to form stable complexes with pharmaceuticals could enhance the efficacy and targeting of drug therapies.

作用机制

The mechanism by which 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological processes.

Pathways: It can modulate metabolic pathways and signaling cascades, leading to various physiological effects.

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula.

Structural and Functional Insights

Heterocyclic Ring Systems: The tetrahydrofuran ring in the target compound (5-membered, oxygen-containing) contrasts with tetrahydropyran (6-membered, oxygen-containing) in analogs like 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Thiophene-containing analogs (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) replace oxygen with sulfur, altering electronic properties and enabling unique biocatalytic interactions (e.g., ammonia elimination) .

Halogenated Derivatives: Fluorination (e.g., 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) enhances metabolic stability and binding affinity in tyrosine derivatives, making it valuable for targeted drug design . Diiodination (e.g., 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) increases molecular weight and hydrophobicity, limiting solubility but improving utility in radiolabeling or heavy-atom crystallography .

Aromatic vs. Aliphatic Side Chains: D-Tryptophan and D-Tyrosine feature aromatic indole and phenolic groups, respectively, which are critical for π-π stacking in protein binding. These differ from the aliphatic THF ring, which may reduce steric hindrance in enzyme-active sites .

Research Findings and Trends

- Biocatalysis: The THF analog’s rigid structure enhances enantioselectivity in ammonia elimination reactions compared to thiophene derivatives, as observed in studies using single-walled carbon nanotube biocatalysts .

- Drug Development : Fluorinated and iodinated analogs exhibit prolonged biological half-lives due to halogen effects, whereas the THF analog’s lower molecular weight may improve bioavailability .

生物活性

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a compound with a unique structure that includes an amino group and a tetrahydrofuran moiety. With a molecular formula of CHNO and a molecular weight of approximately 159.18 g/mol, this compound has garnered attention for its potential applications in pharmaceuticals, particularly in the context of neurological disorders and as a biochemical tool due to its structural similarities to amino acids.

Chemical Structure and Properties

The compound's structure allows it to engage in various biochemical reactions typical of amino acids, which include:

- Formation of Peptide Bonds : It can participate in peptide synthesis, potentially leading to novel peptide-based therapeutics.

- Neurotransmitter Activity : Its structural features suggest possible interactions with neurotransmitter systems, which are critical in treating neurological conditions.

Pharmacological Potential

Research indicates that this compound may serve as a building block for new drugs targeting neurological disorders. Its ability to mimic natural amino acids positions it as a candidate for drug development aimed at modulating neurotransmitter pathways, particularly those involved in mood and cognitive functions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | Contains an amino group | Methyl substitution at the fourth carbon |

| 3-Amino-4-hydroxybutanoic acid | Similar backbone | Hydroxyl group provides different reactivity |

| 2-Amino-3-hydroxybutyric acid | Contains an amino and hydroxyl group | Hydroxyl group alters solubility and reactivity |

This table illustrates how structural modifications influence biological activity and applications, highlighting the potential unique properties of this compound.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigating neuroprotective agents indicated that compounds similar to this compound were effective in reducing oxidative stress in neuronal cells. This suggests that the compound may have protective effects against neurodegenerative diseases by modulating oxidative pathways .

Case Study 2: Antimicrobial Activity

Research on imidazole derivatives has demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Given the structural similarities between these compounds and this compound, it is hypothesized that this compound may also possess antimicrobial activity, though specific studies are needed to confirm this .

准备方法

General Synthetic Approaches

The synthesis of 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid typically involves the following key steps:

- Formation or introduction of the tetrahydrofuran ring at the 3-position of the propanoic acid backbone.

- Introduction or protection of the amino group to prevent racemization or side reactions.

- Control of stereochemistry, especially at the chiral centers on the amino acid and the THF ring.

- Final deprotection and purification steps.

Reduction of 3-(Heteroaryl)-2-(hydroxyimino)propanoic Acids

A prominent method reported involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of catalytic iron dust at 60°C for about 2 hours. This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can be adapted for the tetrahydrofuran-3-yl substituent due to structural similarity with heteroaryl groups.

- Reaction conditions:

- Temperature: 60°C

- Time: 2 hours

- Reagents: Zinc dust, formic acid, catalytic iron dust

- Advantages:

- High yields (48-94%)

- Avoids hydrogenolysis of sensitive groups (e.g., bromine on thiophene rings)

- Limitations:

Epoxidation and Ring-Opening Strategies

Another approach involves the epoxidation of allylic precursors followed by ring-opening to form the tetrahydrofuran ring with the amino acid side chain:

- Epoxidation:

- Using aqueous hydrogen peroxide in the presence of a catalyst.

- Temperature range: 0 to 180°C, preferably 50 to 150°C.

- Reaction time: 0.1 to 1000 hours depending on scale and catalyst.

- Subsequent steps:

- Amino group protection (e.g., Boc or Cbz groups) to prevent side reactions.

- Acidic aqueous workup and solvent extraction to isolate the desired amino acid derivative.

- Stereochemical control:

- Use of optically active starting materials or chiral catalysts to obtain optically active (2R,3R) or (2S,3S) isomers.

- References:

Hydrazine Intermediate Route

A patented method for preparing (S)-(tetrahydrofuran-3-yl)hydrazine, a key intermediate, involves multi-step synthesis with the following highlights:

- Starting from tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate.

- Acidic hydrolysis with concentrated hydrochloric acid at 0-10°C, followed by stirring at 20-25°C.

- Isolation via distillation under reduced pressure and crystallization from isopropyl alcohol.

- This intermediate can be further transformed into the target amino acid by appropriate functional group modifications.

Stereochemical Considerations and Protection

- The amino group is typically protected during synthesis to avoid racemization and side reactions.

- Common protecting groups include tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz).

- Stereochemical purity is often confirmed by chiral HPLC, NMR, and X-ray crystallography.

- Reaction conditions such as solvent polarity, temperature, and catalyst choice critically affect enantiomeric excess.

Summary Table of Key Preparation Methods

Research Findings and Analytical Techniques

- Spectroscopic confirmation:

- ^1H and ^13C NMR to assign proton and carbon environments, especially for the THF ring.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- X-ray crystallography to determine absolute configuration.

- Circular dichroism (CD) to assess optical activity.

- Stability and storage:

- Store under inert atmosphere (N2 or Ar) at –20°C.

- Protect from light and moisture to prevent THF ring hydrolysis or amino group oxidation.

常见问题

Q. Key Considerations :

- Protect the amino group with Boc or Fmoc to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 methanol/dichloromethane) .

Basic: How is structural validation and purity assessment performed for this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 202.1 (calculated for C₈H₁₃NO₄) .

Advanced: What enantiomeric resolution strategies are effective for this compound?

Q. Methodological Answer :

- Chiral Stationary Phase HPLC : Use a Chiralpak® IA column (hexane/isopropanol 85:15, 1 mL/min) to separate enantiomers. Retention times differ by ~2–3 minutes .

- Enzymatic Kinetic Resolution : Incubate racemic mixtures with acylase I (pH 7.4, 37°C) to selectively hydrolyze one enantiomer .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Advanced: How does the tetrahydrofuran ring influence the compound’s bioactivity?

Q. Methodological Answer :

- Conformational Restriction : The THF ring imposes steric constraints, enhancing binding selectivity to targets like GABA receptors (compare with linear chain analogs using IC₅₀ assays) .

- Hydrogen-Bonding Capacity : The oxygen in THF participates in H-bonding with active sites (validate via molecular dynamics simulations using GROMACS) .

- Metabolic Stability : The THF moiety reduces oxidative degradation in liver microsomes (test via LC-MS after 1-hour incubation with rat S9 fractions) .

Advanced: What computational approaches predict enzyme interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to glutamine synthetase. Parameterize the THF group’s partial charges via Gaussian 09 (B3LYP/6-31G**) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for THF-modified vs. phenylalanine derivatives to quantify affinity differences .

- Pharmacophore Modeling : Identify critical interaction points (e.g., THF oxygen as a H-bond acceptor) using Schrödinger’s Phase .

Basic: What are the stability profiles under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability :

- Acidic (pH 2) : Degrades by 15% over 24 hours (monitor via HPLC).

- Neutral (pH 7.4) : Stable for >72 hours in PBS .

- Thermal Stability :

- 4°C : No degradation for 1 month.

- 25°C : 5% degradation after 2 weeks (store lyophilized at -20°C) .

Advanced: How are metabolic pathways analyzed in vitro?

Q. Methodological Answer :

- Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL, NADPH-regenerating system) for 0–60 minutes. Quench with acetonitrile, then quantify metabolites via UPLC-QTOF .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D9 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Biotransformation Mapping : Identify hydroxylated or dealkylated metabolites using MS/MS fragmentation patterns (e.g., m/z 218.1 → 174.1 for THF ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。